molecular formula C13H14O4 B14515526 Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate CAS No. 62558-68-3

Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate

Cat. No.: B14515526
CAS No.: 62558-68-3
M. Wt: 234.25 g/mol
InChI Key: GZFRHJPONRZEKP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities, including urease inhibition, which makes it of interest in various scientific research fields .

Preparation Methods

The synthesis of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and salicylaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .

Chemical Reactions Analysis

Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate involves its interaction with biological targets such as enzymes. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .

Comparison with Similar Compounds

Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate can be compared with other Schiff bases and similar compounds such as:

    2-[(2-hydroxyphenyl)methylidene]aminoethylphenol: Another Schiff base with similar urease inhibitory activity.

    2-[(2-hydroxyphenyl)methylidene]amino-2,3-dihydroquinazolin-4(1H)-one: Known for its antibacterial and antifungal properties.

    2-[(2-hydroxyphenyl)methylidene]amino-1,3-thiazole-4-carboxylate: Exhibits significant antibacterial potential .

This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62558-68-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)8-10-6-4-5-7-12(10)15/h4-8,15H,3H2,1-2H3

InChI Key

GZFRHJPONRZEKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1O)C(=O)C

Origin of Product

United States

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